molecular formula C18H20N4O8S B13989200 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol CAS No. 7355-40-0

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol

Cat. No.: B13989200
CAS No.: 7355-40-0
M. Wt: 452.4 g/mol
InChI Key: GSTQNQLWTICJNF-UHFFFAOYSA-N
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Description

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is a chemical compound with the CAS number 7355-40-0 This compound is characterized by the presence of a morpholine ring substituted with a 2-methylphenylsulfanylmethyl group and a trinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol typically involves the reaction of morpholine with 2-methylphenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trinitrophenol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylphenyl)sulfanylmethyl]morpholine
  • 2,4,6-trinitrophenol
  • 4-[(2-chlorophenyl)sulfanylmethyl]morpholine

Uniqueness

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is unique due to the combination of its morpholine ring and trinitrophenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7355-40-0

Molecular Formula

C18H20N4O8S

Molecular Weight

452.4 g/mol

IUPAC Name

4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol

InChI

InChI=1S/C12H17NOS.C6H3N3O7/c1-11-4-2-3-5-12(11)15-10-13-6-8-14-9-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,6-10H2,1H3;1-2,10H

InChI Key

GSTQNQLWTICJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCN2CCOCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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